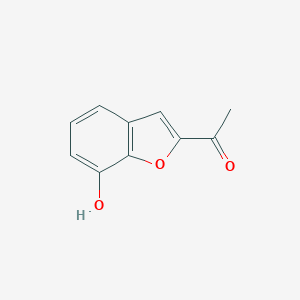

2-Acetyl-7-hydroxybenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIVIHCUSKDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344242 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-87-9 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Properties, Synthesis, and Applications

Introduction

In the vast landscape of heterocyclic chemistry, benzofuran derivatives represent a class of compounds with significant and diverse biological activities.[1][2][3] This guide focuses on a specific, multifunctional member of this family: 2-Acetyl-7-hydroxybenzofuran . Possessing a unique arrangement of a benzofuran core, a reactive acetyl group, and a phenolic hydroxyl group, this compound serves as a valuable building block in medicinal chemistry and a subject of interest for its intrinsic biological properties.[4] Its structure is a key determinant of its utility, offering multiple sites for chemical modification, which allows for the synthesis of a wide array of derivatives.

This document provides a comprehensive overview of the known chemical, physical, and biological properties of this compound. We will delve into its spectroscopic signature, potential synthetic routes, and its current and prospective applications in pharmaceutical development, organic synthesis, and materials science. The insights provided are curated for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Chemical and Physical Properties

The fundamental identity and behavior of a compound are defined by its physical and chemical properties. For this compound, these attributes dictate its solubility, stability, and reactivity in various experimental settings. The compound typically appears as a light yellow to orange crystalline powder.[4][5][6]

A summary of its key properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-(7-hydroxy-1-benzofuran-2-yl)ethanone | PubChem[7] |

| Synonyms | 2-Acetyl-7-hydroxycoumarone, 1-(7-hydroxy-2-benzofuranyl)ethanone | Chem-Impex, ChemicalBook[4][8] |

| CAS Number | 40020-87-9 | Chem-Impex, PubChem[4][7] |

| Molecular Formula | C₁₀H₈O₃ | Chem-Impex, PubChem[4][7] |

| Molecular Weight | 176.17 g/mol | Chem-Impex, PubChem[4][7] |

| Appearance | Light yellow to yellow to orange crystalline powder | Chem-Impex, TCI[4][6] |

| Melting Point | 164 - 168 °C | Chem-Impex[4] |

| Purity | ≥ 98% (by GC) | Chem-Impex, TCI[4][5] |

| Predicted Boiling Point | 327.8 ± 22.0 °C | ChemicalBook[8] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | ChemicalBook[8] |

| Predicted pKa | 8.43 ± 0.40 | ChemicalBook[8] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The key functional groups—a ketone, a phenol, and a substituted aromatic system—give rise to a characteristic spectral fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a sharp singlet for the three protons of the acetyl group (CH₃) in the upfield region. The aromatic protons on the benzofuran ring system will appear as multiplets in the downfield region. A broad singlet, characteristic of the phenolic hydroxyl (-OH) proton, would also be anticipated.

-

¹³C NMR : The carbon spectrum will be distinguished by a signal at a high chemical shift corresponding to the carbonyl carbon of the acetyl group. Other signals will correspond to the various carbon environments within the aromatic benzofuran core.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the ketone group. Additionally, a broad absorption band in the higher wavenumber region will indicate the O-H stretching of the hydroxyl group.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would correspond to the compound's molecular weight of 176.17.[7]

While detailed, specific spectra are proprietary or found in databases like the SDBS (AIST Spectral DB), the predicted features provide a robust framework for structural verification.[5]

Biological Activity and Therapeutic Potential

Benzofuran scaffolds are ubiquitous in nature and are known to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antiviral, and antioxidant properties.[1][2][3] this compound, as a member of this class, is explored for several key biological effects.

-

Anti-inflammatory and Antioxidant Properties : The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can act as a radical scavenger.[4] This antioxidant capability is often mechanistically linked to anti-inflammatory effects.[2][9] Derivatives of this compound are actively studied for their potential to treat diseases associated with oxidative stress and inflammation.[4]

-

Antimicrobial and Antitumor Activity : The broader class of benzofurans has shown promise as antimicrobial and anticancer agents.[1][3] The 2-acetylbenzofuran core structure is a key pharmacophore that can be modified to enhance these activities, making it a valuable starting material for developing new therapeutic agents.[10][11]

The relationship between the compound's structure and its potential applications is visualized below.

Caption: Logical flow from structural features to biological activities and applications.

Synthesis and Reactivity

The synthesis of 2-acetylbenzofurans can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable benzofuran precursor.[12] For this compound, a plausible route involves the acylation of 7-hydroxybenzofuran.

The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative procedure. Note: This is a generalized method and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

-

Reaction Setup : A multi-neck round-bottom flask is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The starting material, 7-hydroxybenzofuran, is added and stirred until fully dissolved.

-

Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the Lewis acid catalyst (e.g., AlCl₃) from reacting with moisture, which would deactivate it.

-

-

Catalyst Addition : The Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) is added portion-wise to the stirred solution. This step can be exothermic and may require cooling in an ice bath.

-

Causality: The Lewis acid coordinates to the acetyl chloride, making the acetyl group a much stronger electrophile, which is necessary for it to attack the electron-rich benzofuran ring.

-

-

Acylation : The reaction mixture is cooled to 0 °C. Acetyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise via an addition funnel over 30-60 minutes. The temperature is maintained at 0 °C during the addition. The reaction is then allowed to stir for several hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Causality: Dropwise addition at low temperature controls the exothermic reaction rate, preventing side reactions and ensuring selectivity for the desired product.

-

-

Quenching and Workup : Once the reaction is complete, it is carefully quenched by slowly pouring it over crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes.

-

Causality: The acidic workup protonates any intermediates and separates the organic product from the inorganic aluminum salts.

-

-

Extraction : The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution (to neutralize excess acid), followed by brine.

-

Causality: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase and removes impurities.

-

-

Drying and Concentration : The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Conclusion

This compound stands out as a compound of considerable scientific interest. Its well-defined physical and chemical properties, combined with a versatile structure, make it an important molecule for synthetic and medicinal chemists. The presence of both hydroxyl and acetyl functional groups provides a platform for creating diverse libraries of derivatives with potentially enhanced biological activities. As research continues to uncover the therapeutic potential of benzofurans, the utility of this compound as a key intermediate and a bioactive molecule in its own right is poised to grow, promising further advancements in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. actascientific.com [actascientific.com]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. This compound | 40020-87-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 40020-87-9 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-7-hydroxybenzofuran, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, spectral analysis, and known biological activities. Drawing from established scientific literature and chemical databases, this guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a privileged scaffold in medicinal chemistry, benzofuran derivatives have demonstrated potential as antimicrobial, anti-inflammatory, antioxidant, and antitumor agents.[1][2][3] this compound, a functionalized derivative, presents itself as a valuable building block for the synthesis of more complex molecules and as a potential therapeutic agent in its own right. The presence of the acetyl and hydroxyl groups at the 2 and 7 positions, respectively, offers reactive sites for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel compounds with tailored pharmacological profiles.[3][4]

Chemical Identity and Physicochemical Properties

This compound is a light yellow to orange crystalline powder.[4] Its core structure consists of a furan ring fused to a benzene ring, with an acetyl group at the second position and a hydroxyl group at the seventh position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 1-(7-hydroxy-1-benzofuran-2-yl)ethanone | [4] |

| Synonyms | 2-Acetyl-7-hydroxycoumarone, 2-Acetylbenzofuran-7-ol | [4] |

| CAS Number | 40020-87-9 | [4] |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | Light yellow to yellow to orange crystalline powder | [4] |

| Melting Point | 164 - 168 °C | [4] |

| Boiling Point (Predicted) | 327.8 ± 22.0 °C | [5] |

| pKa (Predicted) | 8.36 ± 0.20 | [5] |

| LogP (Computed) | 1.9 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Inferred from related compounds[6][7] |

Synthesis of this compound

While several methods exist for the synthesis of benzofuran derivatives, a common approach for preparing acetyl-substituted benzofurans involves the acylation of a corresponding hydroxybenzofuran or the cyclization of appropriately substituted precursors. A plausible synthetic route to this compound starts from resorcinol.

Synthetic Pathway Overview

A potential synthetic pathway involves the Friedel-Crafts acylation of resorcinol to form 2,4-dihydroxyacetophenone, followed by a cyclization reaction to construct the benzofuran ring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,4-dihydroxyacetophenone from Resorcinol

This initial step is a well-established procedure for the acylation of resorcinol.[8][9]

Materials:

-

Resorcinol

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

50% Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

To 30 mL of glacial acetic acid, add 15 g (110 mmol) of anhydrous zinc chloride.

-

Heat the mixture to 140 °C until all the zinc chloride has dissolved.

-

Add 10 g (90 mmol) of resorcinol to the solution and continue heating with stirring at 150 °C in an oil bath for 3 hours.[9]

-

After cooling, decompose the resulting complex by adding 50 mL of 50% hydrochloric acid.

-

Cool the mixture in an ice bath to precipitate a bright yellow solid.

-

Filter the precipitate and wash it with 5% HCl.

-

Recrystallize the crude product from hot water to yield 2,4-dihydroxyacetophenone as a white solid.[9]

Note: The subsequent cyclization of 2,4-dihydroxyacetophenone with a suitable reagent like chloroacetone would lead to the formation of the benzofuran ring. The specific conditions for this step to yield this compound would require further optimization.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are discussed below, based on data available for the compound and closely related analogs.[4][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan proton, the acetyl methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the downfield region. The acetyl protons will be a sharp singlet, and the hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3400-3200 | O-H stretch | Broad band, indicative of the hydroxyl group |

| ~3100-3000 | C-H stretch (aromatic) | Signals for the C-H bonds on the benzene and furan rings |

| ~1660-1640 | C=O stretch (ketone) | Strong absorption characteristic of an aryl ketone conjugated with the furan ring |

| ~1600, ~1450 | C=C stretch (aromatic) | Multiple bands confirming the aromatic structure |

| ~1280 | C-O stretch (aryl ether) | Characteristic of the furan ring ether linkage |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak ([M]⁺): Expected at m/z = 176, corresponding to the molecular weight of the compound.[4]

-

Major Fragments: Common fragmentation pathways for 2-aroylbenzofurans involve the loss of the acetyl group or parts of it, leading to the formation of characteristic fragment ions.[4]

Biological Activities and Potential Applications

This compound and its derivatives are subjects of interest in pharmaceutical research due to their potential biological activities.

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant potential of benzofuran derivatives.[2][3][12] this compound is specifically noted as a candidate for investigation for these properties.[3][4] The phenolic hydroxyl group is a key structural feature that often contributes to antioxidant activity by acting as a radical scavenger.

Experimental Protocols for Biological Evaluation:

DPPH Radical Scavenging Assay (Antioxidant Activity): This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solution in a suitable solvent (e.g., methanol, DMSO)

-

Methanol or other suitable solvent as a blank

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound and positive control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages (Anti-inflammatory Activity): This cell-based assay is widely used to screen for potential anti-inflammatory agents.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound solution

-

Griess reagent

-

96-well cell culture plate

-

Cell culture incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with LPS to induce the production of nitric oxide.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at the appropriate wavelength (around 540 nm).

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.[13]

Role in Natural Product Synthesis and Materials Science

The reactive functional groups of this compound make it a valuable intermediate in the synthesis of more complex natural products and their analogs.[4] Furthermore, its structural features suggest potential applications in materials science, where it could be incorporated into polymers to modify their properties.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally similar compounds such as 2-acetylbenzofuran and 2-acetyl-7-methoxybenzofuran, the following precautions should be observed.[1][14][15]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile and significant potential for further research and development. Its versatile structure, featuring a benzofuran core with reactive acetyl and hydroxyl groups, makes it an attractive starting material for organic synthesis and a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and antioxidant agents. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and an outline of its potential biological applications. Further experimental investigation into its synthesis, detailed spectral characterization, and in-depth biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

- 1. biosynth.com [biosynth.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 40020-87-9 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 8. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Natural Occurrence, Isolation, and Characterization of 2-Acetyl-7-hydroxybenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-7-hydroxybenzofuran is a naturally occurring benzofuran derivative that has garnered interest within the scientific community for its potential therapeutic applications. Benzofurans, as a class, are heterocyclic compounds widely distributed in nature and known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor properties.[1][2][3] This technical guide provides an in-depth exploration of the natural sources, plausible biosynthetic origins, and detailed methodologies for the isolation, purification, and structural elucidation of this compound. Furthermore, it consolidates the current understanding of its biological activities, positioning it as a molecule of interest for future drug discovery and development initiatives.[4][5]

Introduction: The Significance of Benzofurans

The benzofuran scaffold, characterized by a fused benzene and furan ring system, is a privileged structure in medicinal chemistry.[3] Nature has produced a vast array of benzofuran-containing secondary metabolites, particularly in higher plant families such as Asteraceae, Moraceae, and Rutaceae.[1] These compounds are integral to plant defense mechanisms and exhibit a wide range of pharmacological effects.

This compound (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a specific derivative that stands out due to its functional group combination: a hydroxyl group at the 7-position and an acetyl group at the 2-position.[6] This unique arrangement of substituents on the benzofuran core dictates its physicochemical properties and is hypothesized to be crucial for its biological activity.[4] This guide serves as a comprehensive resource for professionals seeking to work with this compound, from initial sourcing to final characterization and application.

Natural Distribution and Sources

The primary documented natural sources of this compound and its derivatives are plants from the genus Eupatorium, belonging to the Asteraceae family.[7]

-

Eupatorium chinense : The roots of this plant, a staple in traditional Chinese medicine, have been identified as a rich source of benzofuran dimers and trimers.[2][8][9] Phytochemical investigations have successfully isolated and identified this compound as a constituent.[2][10]

-

Eupatorium heterophyllum : Also within the Asteraceae family, this species is known to produce a variety of benzofuran and dihydrobenzofuran derivatives in its roots.[11][12]

The concentration of these secondary metabolites is often highest in the root system, suggesting a role in defense against soil-borne pathogens or as storage compounds. For researchers aiming to isolate this compound, the roots of these Eupatorium species represent the most promising starting material.

Plausible Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a plausible pathway can be proposed based on the established biosynthesis of related phenylpropanoids and benzofurans. The pathway likely originates from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine.

Caption: Plausible biosynthetic pathway for this compound.

The proposed pathway involves:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaric acid.

-

Polyketide Extension: The p-Coumaric acid starter unit is extended by acetate units, likely derived from Acetyl-CoA.

-

Oxidative Cyclization: The resulting polyketide chain undergoes an intramolecular oxidative cyclization to form the core benzofuran ring. This is a critical step in forming the heterocyclic system.

-

Tailoring Reactions: A series of enzymatic modifications, including hydroxylation at the C7 position and the formation of the C2 acetyl group, yield the final product.

Isolation and Purification: A Methodological Workflow

The isolation of this compound from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The principle is to leverage the compound's moderate polarity to separate it from other plant metabolites.

Caption: Experimental workflow for isolating this compound.

Experimental Protocol: Step-by-Step Guide

1. Plant Material Preparation:

-

Step 1: Obtain fresh roots of Eupatorium chinense.

-

Step 2: Air-dry the roots in a well-ventilated area away from direct sunlight for 1-2 weeks, or use a forced-air oven at 40-50°C until brittle.

-

Step 3: Grind the dried roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

2. Extraction:

-

Step 1: Macerate the powdered root material (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation. Ethanol is chosen for its ability to extract a broad range of compounds of intermediate polarity.

-

Step 2: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Step 3: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Step 4: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

-

Causality: This step separates compounds based on their differential solubility in immiscible solvents, providing a preliminary purification.

-

Step 1: Suspend the crude extract in a water/methanol mixture (9:1 v/v) and partition sequentially against hexane to remove highly non-polar compounds like fats and waxes.

-

Step 2: Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (EtOAc). This compound is expected to partition into the EtOAc fraction.

-

Step 3: Collect the ethyl acetate fraction and evaporate the solvent to dryness.

4. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography:

-

Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds adhere more strongly.

-

Procedure: Adsorb the dried EtOAc fraction onto a small amount of silica gel. Load it onto a silica gel column packed in hexane. Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 Hex:EtOAc).

-

Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Combine fractions containing the target compound.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: For high-purity isolation, a final polishing step using reverse-phase HPLC is ideal. Here, a non-polar stationary phase (C18) is used, and more polar compounds elute first.

-

Procedure: Dissolve the semi-purified fraction in methanol. Inject onto a preparative C18 HPLC column. Elute with a gradient of water and acetonitrile.

-

Detection: Monitor the eluent with a UV detector (typically around 250-300 nm) to collect the peak corresponding to the pure compound.

-

Structural Elucidation

Confirming the identity and structure of the isolated compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

Caption: Workflow for the structural elucidation of the isolated compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on public database information and typical values for its functional groups.[6]

| Technique | Parameter | Observed/Expected Value | Interpretation |

| Mass Spec. (MS) | Molecular Formula | C₁₀H₈O₃ | Confirms the elemental composition. |

| Exact Mass | 176.0473 g/mol | High-resolution mass provides unambiguous formula. | |

| ¹H NMR | Chemical Shifts (δ) | ~2.5 ppm (s, 3H) | Protons of the acetyl (CH₃) group. |

| ~6.8-7.5 ppm (m, 4H) | Aromatic and furan ring protons. | ||

| ~9.5-10.5 ppm (s, 1H) | Phenolic hydroxyl (-OH) proton. | ||

| ¹³C NMR | Chemical Shifts (δ) | ~26 ppm | Carbon of the acetyl (CH₃) group. |

| ~110-155 ppm | Carbons of the benzofuran ring system. | ||

| ~192 ppm | Carbonyl carbon of the acetyl group. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3400 cm⁻¹ (broad) | O-H stretching of the hydroxyl group. |

| ~1660 cm⁻¹ (strong) | C=O stretching of the conjugated ketone. | ||

| ~1500-1600 cm⁻¹ | C=C stretching of the aromatic ring. | ||

| ~1250 cm⁻¹ | C-O stretching of the furan ether and phenol. |

Biological Activity and Therapeutic Potential

This compound, along with the broader class of benzofurans, has demonstrated a range of promising biological activities.

-

Anti-inflammatory and Antioxidant Properties: The compound is explored for its potential to mitigate inflammation and oxidative stress.[4][5] The phenolic hydroxyl group is a key structural feature for radical scavenging, which is a primary mechanism for antioxidant activity.[13]

-

Antiviral Activity: Benzofurans isolated from Eupatorium chinense have shown in vitro antiviral activities, particularly against respiratory syncytial virus (RSV).[8] This suggests potential applications in developing new antiviral agents.

-

Hepatoprotective Potential: While direct studies on this specific compound are limited, related flavonoids and phenolic compounds are well-documented for their hepatoprotective effects against toxin-induced liver damage.[14][15] This presents a logical avenue for future investigation into the therapeutic potential of this compound.

-

Drug Development Foundation: Its structure serves as a valuable scaffold in medicinal chemistry.[4] Synthetic modifications of the acetyl and hydroxyl groups can lead to the creation of derivatives with enhanced potency or novel biological activities, making it a key building block for new drug formulations.[16]

Conclusion and Future Directions

This compound is a naturally occurring molecule with significant potential, rooted in its defined presence in medicinal plants of the Eupatorium genus. This guide has provided a comprehensive framework for its study, from locating its natural source to its isolation and definitive characterization. The established protocols and workflows offer a validated starting point for researchers. The known anti-inflammatory, antioxidant, and antiviral activities warrant further investigation, particularly mechanistic studies and in vivo efficacy models. Future research should focus on elucidating its precise mechanism of action, exploring its potential as a hepatoprotective agent, and utilizing its scaffold for the semi-synthesis of novel therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. actascientific.com [actascientific.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. This compound | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 13. Hepatoprotective Effects of Flavonoids against Benzo[a]Pyrene-Induced Oxidative Liver Damage along Its Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatoprotective Effects of Resveratrol on Acetaminophen-Induced Acute Liver Injury and Its Implications for Tofacitinib Disposition in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

biological activity of 2-Acetyl-7-hydroxybenzofuran

An In-depth Technical Guide to the Biological Activities of 2-Acetyl-7-hydroxybenzofuran and Its Derivatives

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this important class, this compound serves as a versatile synthetic intermediate and a key pharmacophore for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive analysis of the diverse biological activities associated with this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. By synthesizing data from contemporary research, this document offers field-proven insights into mechanisms of action, experimental protocols, and future directions for researchers and drug development professionals.

The this compound Core: Chemical Properties and Synthetic Value

This compound is a heterocyclic compound featuring a benzofuran ring system substituted with an acetyl group at the 2-position and a hydroxyl group at the 7-position. This unique arrangement of functional groups imparts significant reactivity and potential for biological interaction.

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₈O₃[5]

-

Molecular Weight: 176.17 g/mol [5]

-

Appearance: Light yellow to orange powder or crystal[6]

-

Key Features: The phenolic hydroxyl group can act as a hydrogen bond donor and is crucial for antioxidant activity, while the acetyl group provides a site for further chemical modification to create diverse derivatives.[3]

Its structural similarity to naturally occurring bioactive compounds makes it an invaluable building block in medicinal chemistry for creating more complex molecules and novel therapeutic agents.[3][4]

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 2-acetylbenzofuran scaffold have emerged as potent anticancer agents, demonstrating significant antiproliferative activity across a range of human cancer cell lines.[1] The therapeutic efficacy of these compounds often stems from their ability to inhibit critical enzymes and signaling pathways involved in tumor growth and survival.[7][8]

Mechanism of Action: Kinase and Transcription Factor Inhibition

Research has highlighted two primary mechanisms through which 2-acetylbenzofuran derivatives exert their anticancer effects:

-

EGFR Kinase Inhibition: Certain 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Overactivation of EGFR is a common driver in many cancers, and its inhibition can halt downstream signaling cascades responsible for cell proliferation and survival.

-

STAT3 Inhibition: The 2-acetyl-7-phenylaminobenzofuran hybrid has been identified as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] STAT3 is a transcription factor that, when constitutively active, promotes the expression of genes involved in proliferation, angiogenesis, and metastasis.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. This compound | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 40020-87-9 [amp.chemicalbook.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

A Technical Guide to the Therapeutic Potential of 2-Acetyl-7-hydroxybenzofuran and its Derivatives

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a fertile ground for the discovery of potent and selective therapeutic agents. Its presence in numerous natural products with diverse biological activities has inspired the synthesis of a vast library of derivatives, leading to significant advancements in drug discovery.[1] This guide focuses on 2-Acetyl-7-hydroxybenzofuran, a key synthetic intermediate that serves as a gateway to a new generation of benzofuran-based therapeutics. While research on the parent molecule is still emerging, the exploration of its derivatives has revealed promising avenues for the treatment of a range of human diseases, most notably in the realms of oncology, inflammation, and oxidative stress-related pathologies.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a summary of existing knowledge, but a practical, in-depth technical resource. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature. Our aim is to empower you, the researcher, to explore the therapeutic potential of this versatile molecule and its derivatives with scientific rigor and a clear understanding of the path from synthesis to biological evaluation.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran moiety, a fusion of a benzene and a furan ring, is a common feature in a multitude of natural and synthetic compounds exhibiting a broad spectrum of pharmacological properties.[1] These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral activities.[1][2] The versatility of the benzofuran nucleus allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound, with its strategically placed acetyl and hydroxyl groups, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of novel derivatives.[3]

Therapeutic Avenues for this compound Derivatives

While direct biological data on this compound is limited in publicly available literature, its utility as a precursor for therapeutically active molecules is well-documented. The primary areas of investigation for its derivatives include:

-

Anticancer Activity: The benzofuran scaffold is a cornerstone in the design of novel anticancer agents.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, colon, breast, and liver.[4][5]

-

Anti-inflammatory Properties: Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways.[6][7]

-

Antioxidant Effects: Oxidative stress is implicated in a wide array of pathologies. The phenolic hydroxyl group present in many benzofuran derivatives, including the parent this compound, suggests an intrinsic potential for antioxidant activity.[8]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents from the benzofuran scaffold is a highly active area of research. Derivatives of 2-acetylbenzofuran have shown particular promise.

Mechanism of Action: Diverse and Targeted

The anticancer activity of benzofuran derivatives is not attributed to a single mechanism but rather a range of targeted actions, including:

-

Kinase Inhibition: Certain 2-acetylbenzofuran hybrids have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers.[4]

-

STAT3 Inhibition: A 2-acetyl-7-phenylaminobenzofuran hybrid has been identified as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival.[4]

-

Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins like Bcl-2 and Bax, and the activation of caspases.[4][5]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[5]

Quantitative Data: A Snapshot of Potency

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, illustrating the potential of this chemical class. It is important to note that these are not derivatives of this compound itself but demonstrate the therapeutic promise of the broader benzofuran scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-acetylbenzofuran hybrid (26) | EGFR Kinase | 0.93 | [4] |

| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | MDA-MB-468 | 0.16 | [4] |

| Oxindole-based benzofuran hybrid (22d) | MCF-7 | 3.41 | [4] |

| Oxindole-based benzofuran hybrid (22f) | MCF-7 | 2.27 | [4] |

| Halogenated benzofuran derivative (7) | A549 | Not specified | [5] |

| Halogenated benzofuran derivative (8) | A549 & HepG2 | Not specified | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel benzofuran derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualization: A Generalized Workflow for Anticancer Drug Discovery

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Acetyl-7-hydroxybenzofuran

Abstract: 2-Acetyl-7-hydroxybenzofuran is a versatile heterocyclic compound recognized for its potential in medicinal chemistry and organic synthesis.[1][2] While direct, comprehensive studies on its specific mechanism of action are emerging, its structural features and the well-documented activities of related benzofuran derivatives provide a strong foundation for targeted investigation. This guide synthesizes the current understanding and proposes a logical, field-proven research cascade to definitively elucidate its molecular mechanisms. We will focus on its likely roles as an anti-inflammatory and antioxidant agent, detailing the experimental workflows required to validate these hypotheses from initial screening to pathway analysis.[1][3]

Introduction to this compound

Chemical Properties and Structure

This compound belongs to the benzofuran class of compounds, which are characterized by a fused benzene and furan ring system.[4] Its key functional groups—a hydroxyl (-OH) group at the 7-position and an acetyl (-COCH₃) group at the 2-position—are critical determinants of its chemical reactivity and biological activity.[1] The phenolic hydroxyl group is a known scavenger of reactive oxygen species (ROS), suggesting inherent antioxidant properties, while the acetyl group and the benzofuran core can engage in various interactions with biological macromolecules.

-

IUPAC Name: 1-(7-hydroxybenzofuran-2-yl)ethanone[5]

The Benzofuran Scaffold in Drug Discovery

The benzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4][6] Derivatives have been extensively investigated and developed for their anti-inflammatory, antioxidant, antimicrobial, anti-cancer, and neuroprotective effects.[4][6][7][8] This extensive history provides a strong rationale for investigating this compound as a candidate for drug development, particularly in therapeutic areas governed by inflammation and oxidative stress.[1][3]

Hypothesized Biological Profile: Anti-Inflammatory and Antioxidant Activity

Based on its structural similarity to other bioactive benzofurans, the primary hypothesized mechanisms of action for this compound are centered on the modulation of inflammatory pathways and the mitigation of oxidative stress.[1][9]

-

Anti-Inflammatory Action: Many benzofuran derivatives inhibit key inflammatory mediators. A plausible mechanism for this compound is the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases, or the suppression of pro-inflammatory signaling cascades such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[10] Inhibition of these pathways would lead to a downstream reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.[9][10]

-

Antioxidant Action: The phenolic hydroxyl group is a prime candidate for direct radical scavenging. Furthermore, the compound may upregulate endogenous antioxidant defense systems by activating transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of antioxidant enzymes.[8]

A Proposed Research Cascade for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action, a multi-stage approach is proposed. This workflow ensures that each step logically informs the next, from broad initial screening to specific pathway validation.

Caption: Experimental workflow for mechanism of action elucidation.

Core Experimental Protocols

Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a foundational cellular assay to screen for anti-inflammatory activity. Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS), mimicking an inflammatory response.

Causality: A reduction in NO levels in the presence of this compound indicates that the compound interferes with the iNOS pathway, a central component of inflammatory signaling.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the observed effects are not due to cell death.

Protocol: Western Blot Analysis of NF-κB Pathway Activation

This protocol directly assesses whether the compound's anti-inflammatory effect is mediated by the inhibition of the NF-κB signaling pathway.

Causality: The NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated (p-IκBα) and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression, including iNOS and COX-2. A decrease in p-IκBα and nuclear p65 indicates inhibition of this pathway.

Methodology:

-

Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 3.1 for a shorter duration (e.g., 30-60 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, total IκBα, p-p65, total p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated or target proteins to their total protein counterparts and the loading control.

Data Interpretation and Proposed Signaling Pathway

Illustrative Data Summary

The following table presents hypothetical, yet plausible, data that could be generated from the initial screening assays, demonstrating potent anti-inflammatory and antioxidant activity.

| Assay Type | Metric | This compound | Positive Control |

| Anti-inflammatory | |||

| NO Production (LPS) | IC₅₀ (µM) | 8.5 | L-NAME: 15.2 |

| COX-2 Enzyme Activity | IC₅₀ (µM) | 12.1 | Celecoxib: 0.1 |

| Antioxidant | |||

| DPPH Radical Scavenging | IC₅₀ (µM) | 25.4 | Trolox: 18.9 |

| Cellular ROS (DCFH-DA) | % Inhibition @ 10µM | 65% | NAC: 88% |

Proposed Mechanism of Action: Dual Inhibition of Inflammation and Oxidative Stress

The evidence from related benzofuran compounds and the proposed experimental cascade support a dual mechanism of action. This compound likely inhibits inflammatory responses by targeting the upstream NF-κB signaling pathway, thereby reducing the expression of key inflammatory enzymes like iNOS and COX-2. Concurrently, its phenolic structure allows it to directly neutralize reactive oxygen species.

Caption: Proposed dual anti-inflammatory and antioxidant mechanism.

Conclusion and Future Directions

This compound is a promising compound with a high probability of acting through anti-inflammatory and antioxidant mechanisms. The proposed research cascade provides a robust framework for validating these hypotheses, starting with broad cellular screening and progressing to specific molecular target identification using techniques like CETSA and detailed pathway analysis via Western blotting. Future work should focus on identifying the precise protein target(s) within the NF-κB pathway and evaluating the compound's efficacy and safety in preclinical in vivo models of inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 40020-87-9 [amp.chemicalbook.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Acetyl-7-hydroxybenzofuran: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the spectral data of 2-Acetyl-7-hydroxybenzofuran (PubChem CID: 595329), a key heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and interpretation, ensuring a robust understanding for professionals in the field.

Introduction

This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a benzofuran derivative characterized by the presence of an acetyl group at the 2-position and a hydroxyl group at the 7-position.[1] The unique arrangement of these functional groups imparts specific chemical properties that are of interest in the development of novel therapeutic agents and other advanced materials. Accurate characterization of its molecular structure is paramount, and this is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the spectral data obtained for this compound, providing a foundational reference for its identification and further application.

Molecular Structure and Logic of Analysis

The structural elucidation of an organic molecule is a puzzle where each piece of spectroscopic data provides a unique clue. The logical workflow for analyzing this compound involves a multi-pronged approach, where the data from NMR, IR, and MS are synergistically interpreted to build a complete and validated molecular picture.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectra are essential for a complete assignment.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the sample without interfering with the signals of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. For the ¹³C NMR spectrum, a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope. The data for this compound was acquired on a BRUKER AC-300 instrument.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.8 (broad s) | Singlet (broad) | 1H | Ar-OH |

| ~7.5 (d) | Doublet | 1H | Ar-H |

| ~7.2 (d) | Doublet | 1H | Ar-H |

| ~7.0 (s) | Singlet | 1H | Furan-H |

| ~6.9 (t) | Triplet | 1H | Ar-H |

| ~2.5 (s) | Singlet | 3H | -COCH₃ |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample. The data presented here is a representative interpretation.

Interpretation of the ¹H NMR Spectrum:

-

The downfield signals in the aromatic region (δ 6.9-7.5 ppm) are characteristic of the protons on the benzene ring of the benzofuran system. The splitting patterns (doublets and a triplet) arise from the coupling between adjacent protons.

-

The singlet at approximately 7.0 ppm is assigned to the proton on the furan ring, which is a characteristic feature of 2-substituted benzofurans.

-

The sharp singlet at around 2.5 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.

-

The broad singlet at a higher chemical shift (around 9.8 ppm) is indicative of the phenolic hydroxyl proton. Its broadness is a result of chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~192 | C=O (ketone) |

| ~155 | Ar-C (quaternary) |

| ~148 | Ar-C (quaternary) |

| ~145 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~122 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Furan-CH |

| ~26 | -COCH₃ |

Note: This is a representative interpretation. The exact chemical shifts can vary.

Interpretation of the ¹³C NMR Spectrum:

-

The most downfield signal, around 192 ppm, is characteristic of a ketone carbonyl carbon.

-

The signals in the 110-155 ppm range correspond to the aromatic carbons of the benzofuran ring system. Quaternary carbons (those without attached protons) generally have different relaxation times and may appear with lower intensity.

-

The upfield signal at approximately 26 ppm is assigned to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum.[1]

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3100 (broad) | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (conjugated ketone) |

| ~1600, 1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~800-750 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation of the IR Spectrum:

-

The broad absorption band in the 3300-3100 cm⁻¹ region is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.

-

The strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl stretching vibration of a ketone that is conjugated with an aromatic system.

-

The absorptions in the 1600-1450 cm⁻¹ range are typical for the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

The strong band around 1250 cm⁻¹ can be attributed to the C-O stretching of the aryl ether in the furan ring.

-

The strong peaks in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates a mixture of compounds before they are introduced into the mass spectrometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

-

Injection: A small volume of the solution is injected into the gas chromatograph.

-

Separation: The compound travels through a heated column, and its retention time is recorded.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The NIST Mass Spectrometry Data Center provides key m/z values for this compound.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - CH₃CO]⁺ |

| 105 | Low | [C₇H₅O]⁺ |

Interpretation of the Mass Spectrum:

-

The peak at m/z 176 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

The base peak (most intense peak) is often at m/z 161, which results from the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones.

-

The peak at m/z 133 arises from the loss of an acetyl radical (•COCH₃).

-

The fragmentation pattern is consistent with the proposed structure, and a more detailed analysis can provide further confirmation of the connectivity of the atoms.

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl, ketone, and aromatic rings), and the mass spectrum establishes the molecular weight and provides corroborating structural information through its fragmentation pattern. This guide serves as a detailed reference for the spectral properties of this important molecule, facilitating its use in research and development.

References

discovery and history of 2-Acetyl-7-hydroxybenzofuran

An In-Depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Synthesis, Properties, and Applications

Abstract

This compound, a key heterocyclic compound, stands as a versatile scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. Its unique structure, featuring a benzofuran core with hydroxyl and acetyl functionalities, makes it a precursor for a wide range of more complex molecules and pharmacologically active agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, tailored for researchers and professionals in drug development and chemical sciences. We will explore the logical underpinnings of its synthetic routes, present detailed experimental protocols, and summarize its role as a foundational building block for advanced chemical entities.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a crucial heterocyclic system comprising a furan ring fused to a benzene ring. This structural motif is ubiquitous in nature and forms the core of numerous compounds with significant biological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties[1][2][3]. The general benzofuran ring system was first synthesized by Perkin in 1870, a landmark achievement that opened the door to a vast field of organic chemistry[4][5].

Within this important class, this compound (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a particularly valuable derivative. The acetyl group at the 2-position serves as a versatile chemical handle for further modifications, while the hydroxyl group at the 7-position allows for etherification and other functionalizations, enabling the creation of extensive compound libraries. This dual functionality makes it an ideal starting material for synthesizing high-value molecules, including pharmaceuticals like the beta-blocker Befunolol[6]. Its structural similarity to naturally occurring compounds also makes it a subject of interest for bioactivity screening and the discovery of novel therapeutic agents[7].

Foundational Synthetic Strategies

Synthesis via Perkin-Type Reaction from 2,3-Dihydroxybenzaldehyde

One of the most direct and classical approaches to forming the 2-substituted benzofuran ring is the reaction of a salicylaldehyde derivative with an α-halo ketone. For this compound, the logical starting materials are 2,3-dihydroxybenzaldehyde and chloroacetone.

Causality and Mechanism: This reaction proceeds via an initial O-alkylation of the more acidic 2-hydroxyl group (adjacent to the aldehyde) with chloroacetone to form an ether intermediate. The subsequent intramolecular aldol-type condensation is catalyzed by a base (e.g., potassium carbonate). The base abstracts a proton from the α-carbon of the ketone moiety, and the resulting enolate attacks the aldehyde's electrophilic carbonyl carbon. The final step is a dehydration reaction that aromatizes the furan ring, yielding the stable benzofuran product. The choice of a moderate base like K₂CO₃ is critical to facilitate the condensation without promoting unwanted side reactions.

Caption: Synthetic workflow from 2,3-Dihydroxybenzaldehyde.

Synthesis via Friedel-Crafts Acylation of 7-Hydroxybenzofuran

An alternative strategy involves first synthesizing the 7-hydroxybenzofuran core and then introducing the acetyl group in a separate step. 7-Hydroxybenzofuran can be prepared from 2,3-dihydroxyacetophenone through cyclization and subsequent reduction[8].

Causality and Mechanism: Once 7-hydroxybenzofuran is obtained (potentially with its hydroxyl group protected), a Friedel-Crafts acylation can be performed. Benzofuran is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position. The reaction uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This ion is then attacked by the nucleophilic C2 of the benzofuran ring. A subsequent deprotonation restores the aromaticity of the furan ring. Dichloromethane is a common solvent as it is inert and effectively solvates the reaction components[9]. If the hydroxyl group is unprotected, excess Lewis acid is required as it will coordinate to the phenolic oxygen.

Caption: Friedel-Crafts acylation pathway to the target molecule.

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of a synthesized compound. This compound is typically a light yellow to orange crystalline powder.

| Property | Value | Source |

| CAS Number | 40020-87-9 | [6][10] |

| Molecular Formula | C₁₀H₈O₃ | [10] |

| Molecular Weight | 176.17 g/mol | [10] |

| Melting Point | 164.0 - 168.0 °C | |

| IUPAC Name | 1-(7-hydroxy-1-benzofuran-2-yl)ethanone | [10] |

| Appearance | Light yellow to orange powder/crystal |

Spectroscopic data is critical for structural elucidation. While specific spectra depend on the solvent and instrument, typical data sources are available in chemical databases[10].

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the benzofuran ring system, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a sharp singlet around 2.5 ppm for the acetyl methyl protons.

-

¹³C NMR: Will display signals for all 10 carbons, including a distinctive downfield signal (>190 ppm) for the ketone carbonyl carbon.

-

IR Spectroscopy: Key stretches include a broad O-H band (around 3100-3400 cm⁻¹), a sharp C=O stretch for the ketone (around 1660 cm⁻¹), and C-O-C stretches for the furan ether linkage.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176, with a prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺).

Biological Significance and Applications

This compound is not merely a laboratory curiosity; it is a highly valuable building block with demonstrated utility[7].

-

Pharmaceutical Intermediate: Its most notable application is as a key reagent in the synthesis of Befunolol, a non-selective beta-blocker used to treat glaucoma[6]. The synthesis involves using the potassium salt of this compound in a reaction with epichlorohydrin and isopropylamine[11].

-